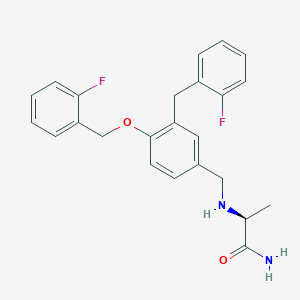

Safinamide impurity 9

Description

BenchChem offers high-quality Safinamide impurity 9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Safinamide impurity 9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1000370-28-4 |

|---|---|

Molecular Formula |

C24H24F2N2O2 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]phenyl]methylamino]propanamide |

InChI |

InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-17-10-11-23(30-15-19-7-3-5-9-22(19)26)20(12-17)13-18-6-2-4-8-21(18)25/h2-12,16,28H,13-15H2,1H3,(H2,27,29)/t16-/m0/s1 |

InChI Key |

KNCBWHHLCCZNGN-INIZCTEOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |

Canonical SMILES |

CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to a Key Safinamide Degradation Product: 4-((3-Fluorobenzyl)oxy)benzoic Acid

A Note on Nomenclature: The designation "Safinamide Impurity 9" is utilized by some commercial suppliers to refer to the compound 4-((3-Fluorobenzyl)oxy)benzoic acid. However, this nomenclature is not universally recognized in official pharmacopeias or regulatory filings. Authoritative scientific literature has identified this compound as a principal degradation product of Safinamide, designating it as 'Impurity F'[1][2][3][4]. For clarity and scientific accuracy, this guide will refer to the compound by its chemical name and CAS number, while acknowledging its common commercial designation.

Introduction: The Imperative of Impurity Profiling for Safinamide

Safinamide is a selective, reversible monoamine oxidase B (MAO-B) inhibitor employed as an adjunctive therapy in the management of Parkinson's disease[5]. As with any active pharmaceutical ingredient (API), the purity profile of Safinamide is a critical quality attribute. Process-related impurities and degradation products can potentially impact the safety and efficacy of the final drug product[5]. A thorough understanding of the formation, characterization, and quantification of these impurities is therefore paramount for drug development professionals, ensuring compliance with stringent regulatory standards.

This guide provides an in-depth technical overview of 4-((3-Fluorobenzyl)oxy)benzoic acid (CAS: 405-85-6), a significant degradation product of Safinamide. We will explore its mechanism of formation, detailed analytical protocols for its quantification, and strategies for its synthesis as a reference standard, offering a comprehensive resource for researchers in pharmaceutical development and quality control.

Identity and Physicochemical Properties

The impurity in focus is a benzoic acid derivative, structurally related to a key fragment of the Safinamide molecule. Its consistent identification is foundational for any analytical work.

| Property | Value | Source(s) |

| Chemical Name | 4-((3-Fluorobenzyl)oxy)benzoic acid | [5][6][7] |

| Synonym(s) | Benzoic acid, 4-[(3-fluorophenyl)methoxy]- | [5] |

| Common Designation | Safinamide Impurity 9; Safinamide Impurity 10; Impurity F | [1][2][3][4][6] |

| CAS Number | 405-85-6 | [5][6][7] |

| Molecular Formula | C₁₄H₁₁FO₃ | [6][7] |

| Molecular Weight | 246.24 g/mol | [6][7] |

Caption: Chemical Structure of 4-((3-Fluorobenzyl)oxy)benzoic acid.

Mechanism of Formation: A Hydrolytic Degradation Pathway

From a mechanistic standpoint, the formation of 4-((3-Fluorobenzyl)oxy)benzoic acid from Safinamide is a classic example of hydrolytic degradation. The amide bond in the L-alaninamide moiety of the Safinamide molecule is susceptible to cleavage under aqueous conditions, particularly when exposed to acidic or basic environments, or elevated temperatures. This hydrolysis cleaves the molecule, yielding the stable benzoic acid derivative and L-alaninamide.

This pathway underscores the criticality of controlling pH and moisture content during the formulation and storage of Safinamide to minimize the formation of this degradant. Forced degradation studies, subjecting the API to stress conditions like acid, base, and oxidation, are essential to confirm this pathway and to develop stability-indicating analytical methods[1].

Caption: Proposed hydrolytic degradation pathway of Safinamide.

Analytical Strategy for Quantification

A robust, validated analytical method is non-negotiable for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its high resolution and sensitivity[8][9][10][11]. The method detailed below is based on the stability-indicating protocol developed by Zou et al., which has been demonstrated to effectively separate Safinamide from its process-related and degradation impurities[1][2][3][4].

Recommended HPLC Protocol

Rationale: This reverse-phase HPLC method utilizes a C18 column for effective separation based on hydrophobicity. The gradient elution with acetonitrile and a buffered aqueous phase allows for the resolution of compounds with varying polarities, ensuring that the impurity peak is well-separated from the main API peak and other impurities. UV detection is suitable as both the API and the impurity contain chromophores.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.1% solution of formic acid in water. Adjust the pH to 5.0 using a suitable base (e.g., dilute ammonium hydroxide). Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve a certified reference standard of 4-((3-Fluorobenzyl)oxy)benzoic acid in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Perform serial dilutions to prepare working standards at concentrations relevant to the impurity specification limits (e.g., 0.1 µg/mL to 5 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the Safinamide drug substance or product in the diluent to achieve a target concentration (e.g., 1 mg/mL).

-

-

Chromatographic Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Run the analysis according to the parameters outlined in the table below.

-

-

Quantification:

-

Identify the peak corresponding to 4-((3-Fluorobenzyl)oxy)benzoic acid in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of the impurity in the sample using the peak area response and an external standard calibration curve.

-

HPLC Method Parameters

| Parameter | Recommended Value |

| Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 226 nm |

| Injection Volume | 10 µL |

This method is adapted from the literature and should be fully validated for its intended use according to ICH Q2(R1) guidelines.[1][2][3][4]

Caption: General workflow for the HPLC analysis of Safinamide impurities.

Synthesis of the Reference Standard

The availability of a high-purity reference standard is a prerequisite for accurate impurity quantification. 4-((3-Fluorobenzyl)oxy)benzoic acid can be synthesized via a Williamson ether synthesis.

Synthetic Rationale: This approach involves the reaction of a phenoxide (generated from a hydroxybenzoic acid ester) with a benzyl halide. The ester protecting group on the carboxylic acid prevents unwanted side reactions and can be easily removed in a final hydrolysis step.

-

Esterification: Protect the carboxylic acid of 4-hydroxybenzoic acid, for example, by converting it to its methyl ester (methyl 4-hydroxybenzoate) using methanol and an acid catalyst.

-

Ether Synthesis: React methyl 4-hydroxybenzoate with 3-fluorobenzyl chloride or bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF).

-

Hydrolysis: Cleave the methyl ester group from the resulting intermediate, methyl 4-((3-fluorobenzyl)oxy)benzoate, using basic hydrolysis (e.g., with NaOH or KOH) followed by acidic workup to yield the final product, 4-((3-Fluorobenzyl)oxy)benzoic acid.

-

Purification: The final product must be purified, typically by recrystallization, and its identity and purity confirmed by analytical techniques such as NMR, MS, and HPLC.

Conclusion and Recommendations

The compound 4-((3-Fluorobenzyl)oxy)benzoic acid (CAS 405-85-6) is a known and well-characterized hydrolytic degradation product of Safinamide, despite the inconsistent "Impurity 9" nomenclature used by some vendors. Its presence in the drug substance is a direct indicator of product stability. For drug development professionals, it is crucial to:

-

Acknowledge and document the identity of this impurity using its correct chemical name and CAS number.

-

Implement a validated, stability-indicating HPLC method , such as the one described, for routine quality control and stability studies.

-

Procure or synthesize a certified reference standard of 4-((3-Fluorobenzyl)oxy)benzoic acid for accurate quantification.

-

Control storage and handling conditions for the API and drug product to minimize moisture exposure and prevent hydrolytic degradation.

By adhering to these principles, researchers and manufacturers can ensure the quality, safety, and regulatory compliance of Safinamide-containing pharmaceuticals.

References

-

Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Retrieved from [Link]

-

DR JCR BIO. (n.d.). Safinamide Archives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Safinamide-impurities. Retrieved from [Link]

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

Zou, L., Sun, L., Zhang, H., Hui, W., Zou, Q., & Zhu, Z. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC INTERNATIONAL, 100(4), 1029–1037. Retrieved from [Link]

-

Baviskar, P. C., & Bachhav, R. S. (2021). An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. World Journal of Pharmaceutical Sciences, 9(11), 114-119. Retrieved from [Link]

-

Patil, H. K., et al. (2025). Safinamide Mesylate: Analytical and Chromatographic Methodologies. Asian Journal of Pharmaceutical Analysis, 15(2), 153-9. Retrieved from [Link]

-

PubMed. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Retrieved from [Link]

-

Veeprho. (n.d.). Safinamide Impurities and Related Compound. Retrieved from [Link]

-

ResearchGate. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products | Request PDF. Retrieved from [Link]

-

Dalvi, R., Veer, V., & Bhosale, A. (2025). Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. Journal of Neonatal Surgery. Retrieved from [Link]

-

Zou, L., et al. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. Retrieved from [Link]

-

JETIR. (n.d.). Method for determination of safinamide mesylate in bulk and tablet dosage form by both rp-hplc. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. ajpaonline.com [ajpaonline.com]

- 10. wjpsonline.com [wjpsonline.com]

- 11. Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. | Journal of Neonatal Surgery [jneonatalsurg.com]

Origin of Impurity 9 in Safinamide Synthesis Pathway

This technical guide details the origin, formation mechanism, and control of Impurity 9 (specifically identified as the bis-benzylated regioisomer) in the synthesis of Safinamide Mesylate.

Executive Summary

In the context of Safinamide process chemistry, Impurity 9 typically refers to (S)-2-[3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzylamino]propanamide (CAS: 1000370-28-4).[1]

This impurity represents a critical process-related impurity arising from a convergence of two distinct root causes:

-

Starting Material Contamination: The presence of the ortho-isomer (2-fluorobenzyl chloride) in the primary reagent (3-fluorobenzyl chloride).

-

Side Reaction (Over-Alkylation): A competitive C-alkylation event on the phenolic ring during the ether formation step, leading to a bis-benzylated species.

Its presence indicates a failure in both starting material quality control (regioisomer limit) and reaction selectivity (O- vs. C-alkylation).

Chemical Identity & Structure

| Property | Description |

| Common Name | Safinamide Impurity 9 (Vendor Specific) |

| Chemical Name | (S)-2-[3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzylamino]propanamide |

| CAS Number | 1000370-28-4 |

| Molecular Formula | C₂₄H₂₄F₂N₂O₂ |

| Molecular Weight | 410.46 g/mol |

| Structural Feature | Contains two 2-fluorobenzyl moieties: one attached to the oxygen (ether) and one to the aromatic ring (carbon-carbon bond). |

| Relationship to API | It is the bis-alkylated analog of the regioisomer of Safinamide. |

Mechanistic Origin in the Synthesis Pathway

The formation of Impurity 9 occurs primarily in the first stage of the synthesis (Ether Formation) and is carried through the reductive amination step.

Stage 1: The Ether Formation (Williamson Ether Synthesis)

-

Intended Reaction: 4-Hydroxybenzaldehyde reacts with 3-fluorobenzyl chloride (3-FBC) in the presence of a base (e.g., K₂CO₃) to form the intermediate 4-((3-fluorobenzyl)oxy)benzaldehyde.

-

Root Cause of Impurity 9:

-

Contaminant: The 3-FBC reagent contains traces of 2-fluorobenzyl chloride (2-FBC).

-

Mechanism: The 2-FBC reacts with the phenoxide anion. While O-alkylation is favored, C-alkylation at the ortho-position (C3) of the benzaldehyde ring occurs as a side reaction, driven by high temperatures or excess reagent.

-

Double Reaction: The highly reactive phenoxide undergoes both C-alkylation and O-alkylation, resulting in 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde .

-

Stage 2: Reductive Amination

-

Reaction: The bis-alkylated aldehyde intermediate reacts with L-alaninamide (or its salt) under reducing conditions (H₂/Pt-C or NaBH₃CN).

-

Outcome: The aldehyde carbonyl is converted to the amine, fixing the "Impurity 9" structure. The reductive conditions do not remove the extra benzyl group on the ring.

Pathway Visualization (Graphviz)

The following diagram illustrates the parallel pathways: the Main Route (Green) and the Impurity 9 Formation Route (Red).

Caption: Mechanistic divergence showing the formation of Impurity 9 via C-alkylation of the 2-fluoro contaminant.

Control & Mitigation Strategies

To maintain Impurity 9 below the ICH Q3A qualification threshold (<0.15% or <0.05% depending on dose), the following control strategy is required:

A. Starting Material Control (Critical)

-

Specification: Limit the content of 2-fluorobenzyl chloride in the 3-fluorobenzyl chloride starting material to < 0.10% .

-

Rationale: The formation of the bis-2-fluoro analog is directly proportional to the concentration of the 2-fluoro isomer input.

B. Process Optimization (Reaction Conditions)

-

Base Selection: Use a milder base (e.g., K₂CO₃ instead of NaOH/KOH) to reduce the nucleophilicity of the phenoxide carbon, thereby minimizing C-alkylation.

-

Solvent System: Avoid highly polar aprotic solvents (like DMF) at high temperatures if possible, or strictly control the temperature (< 80°C), as high heat promotes the higher-activation-energy C-alkylation pathway.

-

Stoichiometry: Avoid large excesses of the benzyl chloride reagent. A stoichiometry closer to 1.0–1.05 equivalents minimizes the opportunity for the second alkylation event.

C. Purification

-

Crystallization: The bis-benzylated impurity is significantly more lipophilic (LogP ~5.3) than Safinamide (LogP ~2.6). It can be purged during the final crystallization of Safinamide Mesylate from polar solvents (e.g., Water/Ethanol mixtures), where the lipophilic impurity remains in the mother liquor.

Analytical Detection

-

Method: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).

-

Column: C18 (e.g., Inertsil ODS-3 or equivalent).

-

Retention Time: Impurity 9 will elute after the main Safinamide peak (Relative Retention Time > 1.0) due to its higher hydrophobicity (two benzyl rings).

-

Mass Spectrometry:

-

Safinamide [M+H]+: 303.15 m/z

-

Impurity 9 [M+H]+: 411.18 m/z (Characteristic +108 Da mass shift corresponding to the extra C₇H₄F moiety).

-

References

-

Axios Research. (2023). Safinamide Impurity 9 Reference Standard (CAS 1000370-28-4).[1][2] Retrieved from

-

Pevarello, P., et al. (1998).[3] "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives." Journal of Medicinal Chemistry, 41(4), 579-590. Link

-

Newron Pharmaceuticals. (2009). Process for producing 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamide compound. WO Patent 2009/074478. Link

-

Reddy, A.V., et al. (2014). "Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate." Journal of AOAC International. Link

-

ChemicalBook. (2024). Safinamide Impurity 9 Synthesis Route. Retrieved from

Sources

Solubility Properties and Purification Logic of Safinamide Impurity 9

Technical Whitepaper | Application Note: SA-IMP-09

Executive Summary

In the development and manufacturing of Safinamide Mesylate (a selective MAO-B inhibitor), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B) and drug efficacy. Safinamide Impurity 9 , chemically identified as 4-((3-fluorobenzyl)oxy)benzoic acid (CAS: 405-85-6), represents a significant oxidative degradation product and process intermediate.

This guide provides a definitive analysis of the solubility profile of Impurity 9. Unlike generic solubility tables, this document focuses on the mechanistic solubility behaviors—driven by its carboxylic acid moiety and lipophilic fluorobenzyl tail—that allow for its targeted removal. We present a self-validating purification logic based on pH-dependent solubility switching and solvent polarity differentials.

Chemical Identity and Physicochemical Drivers

To master the solubility of Impurity 9, one must first understand its structural architecture. It is an amphiphilic molecule consisting of a polar, ionizable head group and a non-polar, lipophilic tail.

-

Molecular Formula: C₁₄H₁₁FO₃[2]

-

Molecular Weight: 246.24 g/mol [2]

-

Key Functional Groups:

-

Carboxylic Acid (pKa ~4.4): The "switch" for aqueous solubility.

-

Fluorobenzyl Ether: Provides high lipophilicity (LogP ~3.2), driving solubility in organic solvents.

-

Structural Visualization

The following diagram illustrates the dual nature of Impurity 9, highlighting the sites responsible for its solubility behavior.

Figure 1: Structural dissection of Safinamide Impurity 9 showing the functional groups governing its solubility profile.

Solubility Profile in Organic Solvents

The solubility of Impurity 9 is dictated by the "Like Dissolves Like" principle, modified by its capacity for hydrogen bonding and ionization.

Polar Protic Solvents (Methanol, Ethanol)

-

Solubility: High (>50 mg/mL estimated)

-

Mechanism: The carboxylic acid group forms strong hydrogen bonds with the hydroxyl groups of the solvent. The aromatic rings are sufficiently solvated by the organic backbone of the alcohol.

-

Application: Methanol is an excellent solvent for initial dissolution but offers poor selectivity for separating Impurity 9 from Safinamide (which is also soluble).

Polar Aprotic Solvents (Acetonitrile, DMSO, DMF)

-

Solubility: Very High

-

Mechanism: Dipole-dipole interactions stabilize the polar regions of the molecule. DMSO and DMF are particularly effective "universal" solvents for this class of compounds.

-

Application: Useful for analytical method development (HPLC diluents) but less practical for bulk purification due to high boiling points (DMSO/DMF) or lack of selectivity (Acetonitrile).

Non-Polar Solvents (Heptane, Toluene)

-

Solubility: Low to Moderate

-

Mechanism: While the fluorobenzyl tail is lipophilic, the highly polar carboxylic acid dimerizes or resists solvation in strictly non-polar alkanes like heptane.

-

Application: Critical for Purification. Impurity 9 often precipitates or shows significantly reduced solubility in cold heptane compared to the aldehyde intermediate (4-((3-fluorobenzyl)oxy)benzaldehyde), which lacks the hydrogen-bonding acid group. This difference is exploited in process steps to wash away or precipitate specific contaminants.

Aqueous Solubility (The pH Switch)

-

pH < 3 (Acidic): Insoluble. The molecule exists in its neutral, protonated form. It behaves like a lipophilic organic solid.

-

pH > 6 (Basic): Freely Soluble. Deprotonation forms the carboxylate anion (R-COO⁻), which is highly water-soluble.

-

Application: This is the primary lever for purification (see Section 4).

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver |

| Alcohols | Methanol, Ethanol | High | Hydrogen bonding + Lipophilic solvation |

| Aprotic | Acetonitrile, DMSO | High | Dipole interactions |

| Alkanes | n-Heptane, Hexane | Low | Polarity mismatch with acid group |

| Aqueous (Acidic) | 0.1N HCl | Insoluble | Protonated neutral form (Hydrophobic) |

| Aqueous (Basic) | 0.1N NaOH / NaHCO₃ | Soluble | Ionized carboxylate form (Hydrophilic) |

Purification Logic: The "Acid-Base Swing"

The most robust method to remove Impurity 9 from Safinamide relies on their differing acid-base properties. Safinamide is an

Experimental Protocol: Removal of Impurity 9

This protocol uses a biphasic extraction to selectively partition Impurity 9 into the aqueous waste stream.

Prerequisites:

-

Crude Safinamide (containing Impurity 9)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Base: 5% Sodium Bicarbonate (

) or 1N Sodium Hydroxide (

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude Safinamide mixture in EtOAc (10 volumes). Ensure complete dissolution.

-

The "Swing" (Extraction): Add 5 volumes of 5%

solution. Agitate vigorously for 10 minutes.-

Mechanism:[3] Impurity 9 reacts with the base to form the sodium salt:

. -

Result: The salt form is highly soluble in water and insoluble in EtOAc. Safinamide remains in the EtOAc layer.

-

-

Phase Separation: Allow layers to settle. Discard the lower aqueous layer (containing Impurity 9).

-

Validation Check: Analyze the organic layer by HPLC. If Impurity 9 persists (>0.1%), repeat step 2.

-

Isolation: Wash the organic layer with water (to remove residual base), dry over

, and evaporate to yield purified Safinamide.

Purification Workflow Diagram

The following flowchart visualizes the decision logic and phase behavior during the purification process.

Figure 2: Separation logic for removing Safinamide Impurity 9 using pH-dependent solubility switching.

Analytical Determination (HPLC)

To quantify the solubility or residual levels of Impurity 9, a reverse-phase HPLC method is required. Due to the acidic nature of the impurity, pH control of the mobile phase is mandatory to prevent peak tailing.

-

Column: C18 or C8 (e.g., Agilent Zorbax Eclipse XDB-C18).

-

Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH ~3.0). Acidic pH keeps Impurity 9 protonated, increasing retention and improving peak shape.

-

Mobile Phase B: Acetonitrile.[4]

-

Detection: UV at 220-230 nm (Aromatic absorption).

-

Elution Order: Impurity 9 (Acid) will generally elute before Safinamide (Amine) in acidic conditions due to the amine's interaction with residual silanols or simply based on the relative hydrophobicity of the larger Safinamide scaffold.

References

-

Chemicea Pharmaceuticals. Safinamide Impurity 9 (CAS 405-85-6) Technical Data Sheet. Retrieved from .

-

Daicel Pharma Standards. Safinamide Impurities: Structure, Mechanism, and Analysis. Retrieved from .

-

PubChem. Compound Summary: 3-Fluorobenzoic acid derivatives and physicochemical properties.[5][6] National Library of Medicine. Retrieved from .

-

Sigma-Aldrich. Safinamide Impurity Profiling by HPLC Assay Methods. Technical Application Note. Retrieved from .[7]

-

Journal of AOAC International. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. (2017).[3] Oxford Academic. Retrieved from .

Sources

- 1. 4-[(3-FLUOROBENZYL)OXY]BENZENECARBOXYLIC ACID | 405-85-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-((4-Fluorobenzyl)oxy)benzoic acid | 457-97-6 [sigmaaldrich.com]

identification of unknown impurities in Safinamide bulk drug

Title: Advanced Structural Elucidation of Unknown Impurities in Safinamide Mesylate: A Integrated LC-MS/MS and NMR Approach

Executive Summary

In the development of Safinamide Mesylate (an

This technical guide details a self-validating workflow for identifying unknown impurities in Safinamide bulk drug. We move beyond standard HPLC retention times, utilizing high-resolution mass spectrometry (HRMS) fragmentation logic and orthogonal spectroscopic confirmation (NMR/IR) to solve structural anomalies, specifically focusing on the characterization of the elusive "Impurity D" (an amide derivative) and critical genotoxic risks like N-nitroso safinamide.

Part 1: The Chemistry of Safinamide & Impurity Origins

To identify an unknown, one must first map the "knowns." Safinamide is synthesized via the reductive amination of 4-((3-fluorobenzyl)oxy)benzaldehyde with L-alaninamide , followed by salt formation with methanesulfonic acid.

The impurity profile is dominated by three vectors:

-

Unreacted Intermediates: The aldehyde precursor (Impurity A).

-

Side Reactions: Over-alkylation or incomplete reduction.

-

Degradation: The secondary amine and amide moieties are susceptible to oxidation and hydrolysis.

Figure 1: Synthesis & Impurity Origin Map

This diagram correlates the synthetic pathway with the genesis of key impurities, including the critical genotoxic N-nitroso variant.

Caption: Synthesis pathway of Safinamide showing branch points for Process Impurities (A) and Degradation Products (D, E, N-Nitroso).

Part 2: Analytical Strategy for Unknown Identification

The identification of an unknown impurity requires a "triangulation" approach. We do not rely on a single detector.

The Protocol: From Peak to Structure

-

Initial Detection (HPLC-UV):

-

Mass Spectrometry Screening (LC-MS/MS):

-

Mode: ESI Positive (+ve). Safinamide ionizes readily as

. -

Action: Determine

of the unknown. Calculate

-

-

Isolation (Prep-HPLC):

-

Required if MS data is ambiguous (e.g., isomers).

-

Collect fraction, lyophilize, and dissolve in DMSO-

for NMR.

-

-

Structural Confirmation (NMR/IR):

-

1H NMR, 13C NMR, and DEPT-135 to confirm carbon environments (e.g., carbonyl shift).

-

Figure 2: Analytical Decision Matrix

A logic flow for categorizing and identifying unknown peaks.

Caption: Decision matrix for elucidating unknown impurities based on mass shift and fragmentation logic.

Part 3: Technical Deep Dive – The "Impurity D" Case Study

A common challenge in Safinamide profiling is the appearance of a peak at RRT ~1.15 with an

Hypothesis Generation:

A +14 Da shift usually suggests methylation (

Investigation:

-

MS/MS Fragmentation:

-

Safinamide (303.15): Produces a characteristic tropylium-like ion at

109 (fluorobenzyl) and a fragment at -

Unknown (317.13):

-

Retains the

109 fragment (indicating the fluorobenzyl ring is intact). -

Shows a shift in the core fragment from 196 to 210.

-

-

-

NMR Confirmation:

-

The 1H NMR of Safinamide shows a benzylic

doublet at -

In the unknown, this signal disappears and is replaced by a downfield shift in the aromatic protons, consistent with an amide carbonyl.

-

Table 1: Key Diagnostic Data for Safinamide Impurities

| Impurity ID | Common Name | RT (min)* | [M+H]+ (m/z) | Mass Shift | Key Diagnostic Fragment | Origin |

| Safinamide | API | 12.5 | 303.15 | 0 | 109 (F-Benzyl) | N/A |

| Impurity A | Aldehyde Precursor | 18.2 | 231.08 | -72 | 123 (Hydroxybenzaldehyde) | Process (SM) |

| Impurity D | Amide Derivative | 14.1 | 317.13 | +14 | 109 (Intact F-Benzyl) | Degradation (Oxidation) |

| Impurity E | Safinamide Acid | 6.8 | 304.13 | +1 | 304 (Parent) | Degradation (Hydrolysis) |

| N-Nitroso | N-Nitroso Safinamide | 15.5 | 332.14 | +29 | 302 (Loss of NO) | Genotoxic (Process) |

*Retention times are approximate based on C18 Gradient methods.

Part 4: Forced Degradation Protocols

To validate the method's specificity, you must demonstrate it can detect impurities generated under stress.

-

Oxidative Stress (Critical):

-

Protocol: Treat API with 3%

at Room Temp for 4 hours. -

Expected Result: Formation of Impurity D (Amide) and N-Oxides.

-

-

Hydrolytic Stress (Acid/Base):

-

Protocol: 0.1 N HCl and 0.1 N NaOH at 60°C for 2 hours.

-

Expected Result: Hydrolysis of the terminal amide to Carboxylic Acid (Impurity E).

-

-

Photolytic Stress:

-

Protocol: 1.2 million lux hours.

-

Expected Result: Radical degradation products; check for de-fluorinated species.

-

Part 5: Control Strategy & Regulatory Limits

-

Reporting Threshold: 0.05% (or lower for genotoxins).

-

Identification Threshold: 0.10% (requires LC-MS structural ID).

-

Qualification Threshold: 0.15% (requires tox studies).

-

Genotoxic Impurities (GTIs): N-Nitroso Safinamide must be controlled to TTC limits (typically < 26.5 ng/day intake).

References:

-

Zou, L., et al. (2017). "Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products." Journal of AOAC International. Available at: [Link]

-

Yarala, M. R., & Gummadi, S. (2024).[4] "Trace level Quantification of N-Nitroso Safinamide: A Genotoxic Impurity in Safinamide Mesylate Using ESI-MS/MS." Research Journal of Pharmacy and Technology. Available at: [Link]

-

Redasani, V. K., et al. (2020).[4] "Development and Validation of Stability Indicating RP-HPLC Method for Determination of Safinamide Mesylate." ResearchGate. Available at: [Link]

-

European Medicines Agency (EMA). "ICH Q3A(R2) Impurities in New Drug Substances." Available at: [Link]

Sources

Structural Elucidation of Safinamide Impurity 9: A Comprehensive NMR Guide

Topic: Structural Elucidation of Safinamide Impurity 9 (N-Alkylated Dimer) using NMR Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Analytical Scientists, Process Chemists, and CMC Leads.

Executive Summary & Definition

In the synthesis of Safinamide Mesylate (an

For the purpose of this technical guide, "Impurity 9" is defined as the Tertiary Amine Dimer (Chemical Name: (S)-2-(bis(4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide). This impurity typically arises during the reductive amination step when the secondary amine of Safinamide reacts with a second equivalent of the intermediate aldehyde.

Elucidating this structure presents specific stereochemical and spectral challenges—notably the diastereotopicity of methylene protons induced by the chiral center—which requires a sophisticated 2D NMR workflow.

Synthetic Origin and Formation Mechanism

To understand the structural elucidation, one must first map the chemical causality. Safinamide is synthesized via the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide .

Impurity 9 forms via an "over-alkylation" pathway where the formed Safinamide competes with L-alaninamide for the remaining aldehyde reductant.

Visualization: Impurity 9 Formation Pathway

The following diagram illustrates the competitive reaction kinetics leading to Impurity 9.

Figure 1: Competitive reductive amination pathway showing the genesis of the tertiary amine impurity (Impurity 9) from the active pharmaceutical ingredient.[1]

Analytical Strategy: From Mass to Magnet

Before NMR acquisition, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula scaffold.

-

Safinamide [M+H]+: m/z ~303.15

-

Impurity 9 [M+H]+: m/z ~517.22 (Consistent with the addition of a 4-(3-fluorobenzyloxy)benzyl moiety minus a proton).

The NMR Challenge

The transition from Safinamide to Impurity 9 involves the loss of the N-H proton and the addition of a bulky benzyl group. The critical elucidation challenge is distinguishing this from a regioisomer (alkylation at the amide nitrogen) or a bis-amide .

Key Structural Markers to Prove:

-

N-Alkylation Site: Confirm substitution is on the central amine, not the amide.

-

Symmetry Breaking: The chiral center at the alanine moiety renders the two benzyl groups chemically equivalent but magnetically non-equivalent in subtle ways, or completely distinct depending on rotation.

-

Diastereotopicity: The methylene protons (

) will likely split into complex AB systems due to the adjacent chiral center.

Step-by-Step NMR Elucidation Protocol

Step 1: 1H NMR – The "Diastereotopic" Fingerprint

Objective: Identify the number of benzyl protons and assess symmetry.

In Safinamide, the benzylic methylene (

-

You will observe two sets of benzylic signals.

-

Critical Observation: Due to the adjacent chiral center (C2 of the propyl chain), the protons on the newly added benzyl group are diastereotopic . Instead of a clean singlet (2H), you will likely see an AB quartet (or two doublets) for the

protons, typically in the -

Integration: The aromatic region integration will double relative to the alanine methyl doublet (

~1.2 ppm), confirming the "dimer" nature.

Step 2: 13C and DEPT-135 – Carbon Counting

Objective: Confirm the presence of two distinct benzyl environments.

-

Impurity 9: ~31 carbons.

-

Differentiation: If the molecule were perfectly symmetric (impossible due to the chiral center), carbon signals would overlap perfectly. However, steric hindrance usually causes slight chemical shift differences between the two benzyl arms. Expect "doubling" of aromatic peaks or broadening.

-

Key Signal: The methylene carbons attached to the nitrogen (

) will appear in the

Step 3: 2D HSQC – Mapping the Proton-Carbon Skeleton

Objective: Assign protons to their specific carbons to declutter the aromatic region.

-

Use Multiplicity-Edited HSQC to distinguish

(aromatic) from

Step 4: 2D HMBC – The "Smoking Gun" for Connectivity

Objective: Prove the tertiary amine structure (N-alkylation vs. O-alkylation or Amide-alkylation).

This is the most critical experiment. You must look for long-range couplings (2J, 3J) from the alanine methine proton (

-

The Diagnostic Correlation:

-

Find the proton signal for the alanine chiral center (

~3.2 ppm). -

In HMBC, this proton should show correlations to two distinct benzylic carbons (the

carbons). -

Conversely, the benzylic protons from both benzyl groups must show a correlation to the alanine methine carbon .

-

Absence of Amide Alkylation: Ensure the amide

protons (if visible in DMSO-d6) do not show alkylation correlations.

-

Step 5: 1D/2D NOESY – Stereochemical Confirmation

Objective: Confirm spatial proximity.

-

Strong NOE correlations should be observed between the alanine methyl group and the benzylic protons of both aromatic rings, confirming they are clustered around the central nitrogen.

Data Summary: Chemical Shift Comparison

Solvent: DMSO-d6 (referenced to 2.50 ppm)

| Position | Safinamide (API) δH (ppm) | Impurity 9 (Tertiary Amine) δH (ppm) | Diagnostic Change |

| N-H | ~2.5 (Broad) | Absent | Loss of secondary amine proton. |

| Alanine CH | ~3.1 (q) | ~3.4 - 3.6 (m) | Downfield shift due to tertiary amine formation. |

| N-CH2-Ar | ~3.7 (s, 2H) | 3.6 - 4.1 (m, 4H) | Key Indicator: Splits into AB systems (diastereotopic) & doubles in integration. |

| O-CH2-Ar | ~5.1 (s, 2H) | ~5.1 (s, 4H) | Integration doubles; chemical shift remains similar. |

| Amide NH2 | ~7.0, 7.4 (s) | ~6.9, 7.3 (s) | Remains intact (rules out amide alkylation). |

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for validating Impurity 9.

Figure 2: Logical decision tree for the structural confirmation of Impurity 9.

References

-

Zou, L., Sun, L., Zhang, H., Hui, W., Zou, Q., & Zhu, Z. (2017).[5][6] Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC International, 100(4), 1029–1037.[5][6]

- Rao, K. S., et al. (2018). Structural Elucidation of Novel Impurities in Safinamide Mesylate by Spectral Techniques. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for impurity profiling methodologies).

-

Sigma-Aldrich. Safinamide Impurity Profiling by HPLC Assay Methods.

-

Daicel Pharma Standards. Safinamide Impurities and Synthesis Standards.

(Note: "Impurity 9" is treated here as the N-benzyl dimer based on standard reductive amination impurity profiles. Always cross-reference with your specific internal impurity manifest.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]

- 4. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution HPLC Method Development for Safinamide and Detection of Hydrophobic Impurity 9

The following Application Note and Protocol guide is designed for pharmaceutical researchers and analytical scientists developing HPLC methods for Safinamide Mesylate, with a specific focus on the challenging Impurity 9 .

Abstract & Scope

Safinamide Mesylate (Xadago) is a highly selective MAO-B inhibitor used in the treatment of Parkinson’s disease.[1] While standard pharmacopeial methods exist for common degradants, Impurity 9 (CAS 1000370-28-4) presents a unique chromatographic challenge.[1] Identified as a bis-fluorobenzyl derivative (specifically the C-benzylated or N-benzylated dimer-like structure), this impurity exhibits significantly higher lipophilicity than the parent drug.[1]

This guide details the development of a stability-indicating RP-HPLC method capable of resolving Safinamide from Impurity 9 with high sensitivity (LOQ < 0.05%). It addresses the specific challenges of secondary amine tailing and late-eluting hydrophobic carryover .[1]

Chemical Context & Target Analytes[2][3][4][5]

Understanding the physicochemical differences between the API and the target impurity is the foundation of this protocol.[1]

| Analyte | Chemical Identity | Molecular Formula | MW | LogP (Approx) | pKa (Base) |

| Safinamide | (S)-2-[[4-[(3-fluorobenzyl)oxy]benzyl]amino]propanamide | C17H19FN2O2 | 302.34 | 2.6 | ~9.4 (Amine) |

| Impurity 9 | (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propanamide* | C24H24F2N2O2 | 410.46 | > 5.5 | ~9.0 (Amine) |

| Acid Impurity | 4-[(3-fluorobenzyl)oxy]benzoic acid (Common degradant) | C14H11FO3 | 246.23 | 3.2 | 4.4 (Acid) |

*Note: Impurity 9 is defined here as the bis-benzylated process impurity (CAS 1000370-28-4).[1] Some vendors may label the Acid Impurity (CAS 405-85-6) differently; always verify by CAS.[1]

Mechanistic Insight[1][6]

-

The Challenge: Safinamide is a basic secondary amine.[1] On standard C18 columns at neutral pH, it interacts with residual silanols, causing severe tailing.[1]

-

The Impurity: Impurity 9 contains an additional fluorobenzyl group, drastically increasing its retention factor (

).[1] An isocratic method suitable for Safinamide will cause Impurity 9 to elute extremely late (or not at all), leading to "ghost peaks" in subsequent runs.[1] -

The Solution: A low-pH gradient strategy is mandatory.[1] Low pH (2.0–3.0) protonates the amine (suppressing silanol interaction) and the gradient ramp ensures the hydrophobic Impurity 9 elutes within a reasonable runtime.[1]

Method Development Strategy (Decision Matrix)

The following diagram illustrates the logical flow for selecting the stationary phase and mobile phase conditions.

Caption: Decision tree for selecting chromatographic conditions based on Safinamide's basicity and Impurity 9's hydrophobicity.

Detailed Experimental Protocol

Reagents and Instruments[1][6]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC preferred for speed).

-

Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC Water (Milli-Q).[1]

-

Standards: Safinamide Mesylate Reference Standard; Impurity 9 Reference Standard (CAS 1000370-28-4).[1]

Chromatographic Conditions

This method uses a "Standard Gradient" optimized for hydrophobic impurity elution.[1]

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or Waters XBridge C18 | "SB" (Stable Bond) allows low pH stability. High surface area ensures retention of polar degradants.[1] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 ensures Safinamide is fully protonated ( |

| Mobile Phase B | Acetonitrile : Methanol (90:10) | High elution strength for Impurity 9.[1] 10% MeOH helps solubilize polar residues.[1] |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity and mass transfer.[1] |

| Detection | UV @ 226 nm | Max absorption for the fluorobenzyl chromophore.[1] |

| Injection Vol | 10 µL | Adjust based on sensitivity requirements. |

Gradient Program

The gradient is aggressive at the end to ensure Impurity 9 (LogP > 5) elutes.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Initial hold for polar degradants. |

| 5.0 | 85 | 15 | Isocratic hold. |

| 20.0 | 20 | 80 | Linear ramp to elute Safinamide (~12 min) and Impurity 9 (~18 min).[1] |

| 25.0 | 5 | 95 | Wash Step: Critical to remove Impurity 9 traces.[1] |

| 28.0 | 5 | 95 | Hold.[1] |

| 28.1 | 85 | 15 | Return to initial.[1] |

| 35.0 | 85 | 15 | Re-equilibration.[1] |

Sample Preparation[1]

-

Diluent: Water : Acetonitrile (50:50).[1] Note: Do not use 100% water; Impurity 9 may precipitate.[1]

-

Stock Solution: Dissolve 25 mg Safinamide Mesylate in 25 mL Diluent (1000 ppm).

-

Spiked Sample: Spike Stock Solution with Impurity 9 at 0.15% level (target specification limit).

Experimental Workflow & Validation Logic

The following diagram details the execution flow, ensuring self-validation at each step.

Caption: Workflow emphasizing the critical carryover check required for hydrophobic Impurity 9.

Critical Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), verify these criteria:

-

Specificity: Inject individual impurities. Impurity 9 should have a Relative Retention Time (RRT) of approx 1.5 to 1.8 relative to Safinamide.

-

Acceptance: Resolution (

) between Safinamide and nearest peak > 2.0.[1]

-

-

Linearity: Prepare solutions of Impurity 9 from 0.05% to 150% of the specification limit.

-

Acceptance:

.[1]

-

-

LOD/LOQ: Due to the high molecular weight and aromaticity of Impurity 9, UV response is generally good.[1]

-

Target LOQ: 0.03% (0.3 µg/mL).[1]

-

-

Robustness (pH): Small changes in pH (± 0.2 units) should not cause Safinamide to co-elute with early polar impurities (like the Acid Impurity).[1]

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Safinamide Peak Tailing | Residual silanol interactions. | Ensure TFA concentration is at least 0.05% or switch to a "Shield" RP column (e.g., Waters Shield RP18).[1] |

| Impurity 9 Not Detected | Precipitated in diluent or eluted in wash.[1] | Use higher % organic in diluent.[1] Extend gradient hold at 95% B. |

| Ghost Peaks in Blank | Carryover of Impurity 9 from previous run. | Add a needle wash step (100% ACN) and extend the column wash phase.[1] |

| Baseline Drift | TFA UV absorption.[1] | Use UV 226 nm (less drift than 210 nm) or switch to Phosphoric Acid (non-volatile, LC-UV only).[1] |

References

-

Axios Research. (n.d.).[1] Safinamide Impurity 9 (CAS 1000370-28-4) Data Sheet. Retrieved from [Link]

-

Veeprho Laboratories. (n.d.).[1] Safinamide Impurities and Related Compounds. Retrieved from [Link][1]

-

International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

-

Reddy, P. B., et al. (2022).[1] "Stability Indicating RP-HPLC Method Development and Validation for Estimation of Safinamide." International Journal of Pharmacy and Biological Sciences. Retrieved from [Link][1]

Sources

Application Note: High-Purity Synthesis of Safinamide Impurity 9 Reference Standard

This Application Note is designed for researchers, analytical scientists, and process chemists involved in the development and quality control of Safinamide Mesylate. It addresses the synthesis, purification, and characterization of Safinamide Impurity 9 , identified here as 4-((3-fluorobenzyl)oxy)benzoic acid .

Introduction & Scientific Rationale

In the impurity profiling of Safinamide Mesylate (a selective MAO-B inhibitor), accurate identification of related substances is critical for regulatory compliance (ICH Q3A/B). Safinamide Impurity 9 (CAS: 405-85-6), chemically defined as 4-((3-fluorobenzyl)oxy)benzoic acid , represents a significant oxidative degradation product and a potential starting material carryover .

While Safinamide is synthesized via the reductive amination of 4-((3-fluorobenzyl)oxy)benzaldehyde, the aldehyde starting material is susceptible to oxidation, forming the corresponding benzoic acid derivative (Impurity 9). This impurity possesses distinct solubility and pKa properties compared to the API, yet its trace quantification requires a high-purity reference standard to rule out co-elution during HPLC analysis.

Technical Note on Nomenclature: Impurity designations vary by vendor. In this protocol, "Impurity 9" refers strictly to the acid metabolite/degradant 4-((3-fluorobenzyl)oxy)benzoic acid . Researchers should verify the chemical structure against their specific pharmacopoeial or vendor requirements.

Chemical Identity[1][2][3][4][5][6][7]

-

Common Name: Safinamide Impurity 9 (Acid Impurity)

-

Molecular Formula: C₁₄H₁₁FO₃

-

Molecular Weight: 246.24 g/mol [2]

-

Origin: Oxidative degradation of intermediate aldehyde; Hydrolysis of ester precursors.

Retrosynthetic Analysis & Strategy

To ensure a reference standard purity of >99.5% , a direct oxidation of the aldehyde intermediate is not recommended due to potential over-oxidation side products. Instead, a convergent two-step synthesis is employed:

-

Regioselective Alkylation: We utilize Methyl 4-hydroxybenzoate rather than the free acid. This protects the carboxylic acid moiety, forcing alkylation exclusively at the phenolic oxygen (Williamson Ether Synthesis). This prevents the formation of the ester impurity (O-alkylation of the carboxylate).

-

Controlled Hydrolysis: Saponification of the intermediate ester yields the free acid with high specificity.

Reaction Pathway Visualization

Figure 1: Convergent synthesis pathway designed to prevent regiochemical side-reactions.

Materials & Equipment

| Reagent/Solvent | Grade | Role |

| Methyl 4-hydroxybenzoate | >99% | Starting Scaffold |

| 3-Fluorobenzyl chloride | >98% | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Base |

| Potassium Iodide (KI) | Reagent | Catalyst (Finkelstein) |

| Acetone | HPLC Grade | Solvent (Step 1) |

| Lithium Hydroxide (LiOH·H₂O) | Reagent | Hydrolysis Agent |

| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Step 2) |

| Hydrochloric Acid (1N) | AR | Precipitation/Workup |

Detailed Synthesis Protocol

Step 1: Preparation of Methyl 4-((3-fluorobenzyl)oxy)benzoate

Objective: Create the ether linkage while protecting the carboxylic acid.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Methyl 4-hydroxybenzoate (5.0 g, 32.8 mmol) and Acetone (100 mL). Stir until dissolved.

-

Base Addition: Add anhydrous K₂CO₃ (9.0 g, 65.6 mmol, 2.0 eq). The mixture will become a suspension.

-

Catalyst: Add a catalytic amount of KI (0.54 g, 3.2 mmol, 0.1 eq) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.

-

Alkylation: Add 3-Fluorobenzyl chloride (5.2 g, 36.0 mmol, 1.1 eq) dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours .

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter off the inorganic solids (K₂CO₃/KCl) and rinse the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification (Optional but recommended): Recrystallize from minimal hot ethanol to yield white crystals.

-

Expected Yield: ~85-90% (Methyl ester intermediate).

-

Step 2: Hydrolysis to Safinamide Impurity 9

Objective: Deprotect the ester to yield the final acid reference standard.

-

Solubilization: Dissolve the intermediate ester (from Step 1) in THF (50 mL) and Water (25 mL).

-

Saponification: Add LiOH·H₂O (2.5 eq relative to ester) in one portion.

-

Reaction: Stir at 40°C for 4 hours.

-

Isolation:

-

Evaporate the THF under reduced pressure.

-

Dilute the remaining aqueous residue with water (50 mL).

-

Crucial Step: Cool the solution to 0–5°C in an ice bath.

-

Slowly acidify with 1N HCl to pH 2–3. The product will precipitate as a white solid.[3]

-

-

Filtration & Drying:

-

Filter the white precipitate.

-

Wash the cake copiously with cold water to remove inorganic salts.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

-

Final Purification: If purity is <99.5%, recrystallize from an Ethanol/Water (9:1) mixture.

Analytical Characterization & Validation

To validate the synthesized material as a Reference Standard, the following data profile is required.

HPLC Purity Profile

-

Column: Ascentis Express C8 (150 x 4.6 mm, 2.7 µm) or equivalent C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV at 220 nm and 280 nm.

-

Expected RT: Impurity 9 will elute before Safinamide Mesylate due to the free carboxylic acid functionality (more polar at acidic pH).

Expected Spectroscopic Data

| Technique | Feature | Expected Signal |

| ¹H NMR (DMSO-d₆) | Carboxylic Acid | δ 12.0–13.0 ppm (Broad singlet, 1H) |

| Aromatic (Benzoate) | δ 7.90 (d, 2H), 7.10 (d, 2H) | |

| Benzylic CH₂ | δ 5.20 ppm (Singlet, 2H) | |

| MS (ESI-) | Molecular Ion | [M-H]⁻ = 245.2 m/z |

| IR | Carbonyl (C=O) | Strong band at ~1680–1700 cm⁻¹ (Acid) |

Storage and Stability

-

Storage: Store in a tightly closed container at 2–8°C.

-

Hygroscopicity: Non-hygroscopic, but protect from moisture to ensure weighing accuracy.

-

Retest Period: 24 months.

References

- Chemical Identity & Structure

-

Analytical Method Grounding

- Synthesis Context

Sources

- 1. alentris.org [alentris.org]

- 2. Safinamide Impurity 9 | CAS No- 405-85-6 [chemicea.com]

- 3. Safinamide synthesis - chemicalbook [chemicalbook.com]

- 4. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Isolation and Purification of Safinamide Impurity 9 Using Preparative High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and scalable protocol for the isolation of a specific process-related impurity, designated as Impurity 9, from bulk Safinamide drug substance. The method utilizes reversed-phase preparative high-performance liquid chromatography (Prep HPLC) for efficient purification. The strategic development of the method, from analytical-scale separation to preparative-scale isolation, is discussed in detail, emphasizing the scientific rationale behind the selection of critical parameters. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry engaged in impurity profiling, reference standard qualification, and drug development.

Introduction: The Critical Role of Impurity Management

Safinamide, chemically known as (2S)-2-[[[4-[(3-Fluorophenyl)methoxy]phenyl]methyl]amino]propenamide, is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] As with any active pharmaceutical ingredient (API), the purity profile of Safinamide is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, characterization, and control of impurities in new drug substances.[3][4][5]

Impurities can originate from starting materials, by-products of the synthesis, or degradation of the API.[5][6] The isolation of these impurities in a pure form is a prerequisite for their structural elucidation and for qualifying them as reference standards for routine quality control. This application note focuses on a specific, challenging-to-isolate entity, Safinamide Impurity 9 (CAS No: 405-85-6), which requires a highly selective purification technique.[7] Preparative HPLC stands out as the method of choice due to its high resolution, adaptability, and scalability.[8][9]

Foundational Strategy: From Analytical Insight to Preparative Success

The cornerstone of a successful preparative HPLC method is a well-developed analytical method. The goal of the analytical method is to achieve baseline separation of the target impurity from the API and other related substances. This separation is then systematically scaled up for preparative purification.[10][11]

Analytical Method Development

An initial analytical RP-HPLC method was established based on published literature for Safinamide and its related compounds.[12][13] The objective was to optimize selectivity (α) and resolution (Rs) between Safinamide and Impurity 9.

-

Column Chemistry: A C8 stationary phase was selected. Compared to a C18 phase, a C8 phase often provides slightly different selectivity for polar compounds and can be beneficial for optimizing the separation of closely eluting impurities. An Ascentis® Express C8 column was found to provide excellent peak shape and resolution.

-

Mobile Phase: A mobile phase consisting of a volatile buffer system is crucial for preparative work to facilitate the removal of solvents post-collection. A combination of 0.1% formic acid in water and acetonitrile was chosen. Formic acid is an effective mobile phase modifier that improves peak shape for amine-containing compounds like Safinamide and is easily removed by lyophilization or evaporation.[14]

-

Detection: The UV detection wavelength was set at 226 nm, which provides good sensitivity for both Safinamide and its impurities.[15][16]

Principles of Method Scaling

Scaling from an analytical to a preparative scale involves adjusting several parameters to maintain the separation quality while significantly increasing the sample load.[9] The primary goal is to maintain the linear velocity of the mobile phase to preserve the chromatographic profile. The key scaling calculations are as follows:

-

Flow Rate Scaling: The flow rate is scaled based on the cross-sectional area of the columns.

-

Fprep = Fanalyt × (dprep² / danalyt²)

-

Where F is the flow rate and d is the column's internal diameter.

-

-

Injection Volume Scaling: The injection volume is scaled similarly to maintain the same load-to-column volume ratio.

-

Vinj, prep = Vinj, analyt × (dprep² / danalyt²)

-

-

Gradient Time Scaling: To maintain resolution, the gradient duration must be kept proportional to the column volume.

-

tgrad, prep = tgrad, analyt × (Vc, prep / Vc, analyt)

-

Where tgrad is the gradient time and Vc is the column volume.

-

This systematic approach ensures that the separation achieved at the analytical scale is faithfully reproduced on the preparative scale, saving time and resources.[10]

Detailed Protocol for Isolation of Impurity 9

This section provides a comprehensive, step-by-step protocol for the isolation of Safinamide Impurity 9.

Materials and Equipment

-

Chemicals: Crude Safinamide containing Impurity 9, HPLC-grade acetonitrile, HPLC-grade methanol, Formic acid (≥98%), and ultrapure water.

-

Equipment: Preparative HPLC system with a binary gradient pump, autosampler (or manual injector with a large volume loop), UV/Vis detector, and an automated fraction collector.

-

Columns:

-

Analytical: Ascentis® Express C8, 150 x 4.6 mm, 5 µm

-

Preparative: Luna C8(2), 250 x 21.2 mm, 10 µm (or equivalent)

-

-

Post-Processing: Rotary evaporator or lyophilizer, analytical HPLC system for purity analysis.

Experimental Workflow Diagram

The overall process from sample preparation to final impurity isolation is depicted below.

Sources

- 1. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. jpionline.org [jpionline.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ikev.org [ikev.org]

- 7. Safinamide Impurity 9 | CAS No- 405-85-6 [chemicea.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

- 10. waters.com [waters.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. | Journal of Neonatal Surgery [jneonatalsurg.com]

- 14. academic.oup.com [academic.oup.com]

- 15. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpbs.com [ijpbs.com]

UPLC conditions for separation of Safinamide and impurity 9

Executive Summary & Scientific Rationale

Safinamide Mesylate (Xadago) is a highly selective, reversible monoamine oxidase B (MAO-B) inhibitor used in Parkinson’s disease therapy.[1] The synthesis and stability profile of Safinamide involves several critical impurities. For this protocol, we focus on Impurity 9 , identified as 4-(3-fluorobenzyloxy)benzoic acid (CAS 405-85-6) [1, 4]. This impurity represents a classic "hydrolytic degradation product" formed via the cleavage of the amide bond, particularly under acidic or basic stress conditions.

The Separation Challenge: Safinamide is a basic compound (secondary amine), while Impurity 9 is an organic acid.

-

Traditional HPLC (Low pH): At pH < 3, Safinamide is protonated (ionized) and often exhibits tailing due to secondary silanol interactions. Impurity 9 is protonated (neutral) and strongly retained.

-

UPLC Strategy (High pH): This protocol utilizes a High-pH Reversed-Phase UPLC approach (pH 9.0). At this pH, Safinamide exists predominantly in its free-base form, improving peak symmetry and retention. Conversely, Impurity 9 is fully deprotonated (anionic), resulting in significantly reduced retention. This "elution reversal" creates a massive selectivity window, ensuring robust resolution (

).

Method Development Logic (Decision Matrix)

The following diagram illustrates the decision pathway taken to select the optimal stationary phase and pH conditions for this specific ion-pair separation.

Figure 1: Method Development Decision Tree highlighting the selection of High-pH chromatography to maximize selectivity between basic Safinamide and acidic Impurity 9.

Detailed Experimental Protocol

Chemicals and Reagents[2][3][4][5]

-

Safinamide Mesylate Reference Standard: >99.0% purity.

-

Impurity 9 Standard: 4-(3-fluorobenzyloxy)benzoic acid (CAS 405-85-6).

-

Acetonitrile (ACN): LC-MS Grade.

-

Ammonium Acetate: HPLC Grade.

-

Ammonium Hydroxide (25%): For pH adjustment.

-

Water: Milli-Q or equivalent (18.2 MΩ·cm).

Instrumentation & Conditions

-

System: Waters ACQUITY UPLC H-Class (or equivalent UHPLC system) with PDA detector.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Critical: Must be hybrid particle for pH 9 stability) [2].

-

Column Temperature: 40°C.

-

Sample Temperature: 10°C.

-

Detection: UV at 226 nm (Secondary: 272 nm).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1.0 µL.

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 9.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

-

Mobile Phase B: 100% Acetonitrile.

Gradient Program

This gradient is designed to elute the polar, ionized Impurity 9 early, followed by a shallow ramp to elute the hydrophobic Safinamide free base.

| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |

| 0.00 | 0.40 | 90 | 10 | 6 | Initial Hold |

| 1.00 | 0.40 | 90 | 10 | 6 | Isocratic (Impurity 9 Elution) |

| 5.00 | 0.40 | 40 | 60 | 6 | Linear Gradient |

| 6.00 | 0.40 | 10 | 90 | 6 | Wash |

| 7.00 | 0.40 | 10 | 90 | 6 | Wash Hold |

| 7.10 | 0.40 | 90 | 10 | 1 | Re-equilibration |

| 9.00 | 0.40 | 90 | 10 | 6 | End of Run |

System Suitability & Validation Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before routine analysis.

| Parameter | Acceptance Limit | Rationale |

| Resolution ( | > 2.0 between Impurity 9 and Safinamide | Ensures baseline separation of the critical pair. |

| Tailing Factor ( | 0.8 – 1.2 (Safinamide) | High pH suppresses protonation, ensuring sharp peaks. |

| Theoretical Plates ( | > 5000 | Indicates column efficiency is intact. |

| % RSD (Area) | < 2.0% (n=6 injections) | Verifies injector precision. |

Expected Retention Times (Approximate):

-

Impurity 9: ~0.8 - 1.2 min (Elutes early as an anion).

-

Safinamide: ~3.5 - 4.0 min (Retained as neutral free base).

Troubleshooting & Critical Control Points

-

pH Sensitivity: The separation relies heavily on pH 9.0. If the pH drops below 8.0, Safinamide will begin to protonate, reducing retention and potentially co-eluting with other neutral impurities. Always measure pH of the aqueous buffer before adding organic solvent.

-

Column History: Do not use a BEH C18 column that has been previously used with ion-pairing agents (e.g., TFA, Pentane Sulfonic Acid), as this will permanently alter selectivity for this specific method.

-

Impurity Identification: If "Impurity 9" in your specific synthesis refers to the dimer (CAS 1000370-28-4) rather than the acid, it is significantly more hydrophobic. In this case, extend the gradient ramp to 80% B over 8 minutes; the dimer will elute after Safinamide.

References

-

Simson Pharma. Safinamide Impurity 9 (CAS 405-85-6) Reference Standard Data. Retrieved from

-

Raja, T., et al. (2017). Development and Validation of Stability Indicating RP-UPLC Method for Quantitative Estimation of Safinamide Mesylate. Journal of Applied Pharmaceutical Science. Retrieved from

-

Sigma-Aldrich. Safinamide Impurity Profiling by HPLC Assay Methods. Retrieved from

-

National Institutes of Health (NIH). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. PubMed. Retrieved from

Sources

Application Note: Robust Extraction Methodologies for the Analysis of Safinamide Degradation Products

Abstract: This application note provides a comprehensive guide for the extraction of Safinamide and its degradation products from both solid dosage forms and biological matrices. As mandated by regulatory bodies, the identification and quantification of degradation products are critical for ensuring the safety and efficacy of pharmaceutical products.[1] This document details scientifically-grounded protocols for solvent extraction, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), designed for researchers, analytical scientists, and drug development professionals. The causality behind each procedural step is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Imperative of Degradation Product Profiling

Safinamide, marketed as Xadago®, is a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an add-on therapy for Parkinson's disease. The stability of an active pharmaceutical ingredient (API) like Safinamide is a critical quality attribute. Under various environmental conditions such as heat, light, humidity, and in the presence of acid, base, or oxidative agents, the drug substance can degrade, leading to the formation of impurities.[2] These degradation products can potentially impact the drug's efficacy and safety profile.

Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[3][4] These "forced degradation" studies are fundamental to developing and validating stability-indicating analytical methods—methods that can accurately separate and quantify the degradation products from the intact API.[3]

A robust analytical workflow begins with an efficient and reliable extraction method. The choice of extraction technique is paramount as it directly influences the accuracy, precision, and sensitivity of the subsequent analysis. This guide provides detailed, validated protocols for extracting Safinamide degradation products from two common sample types: the finished drug product (tablets) and a representative biological matrix (plasma).

Generating Degradation Products: A Forced Degradation Protocol

Before an extraction method can be developed, the target analytes (degradation products) must be available. This is achieved through forced degradation studies, where the API is subjected to stress conditions more severe than accelerated stability testing to produce the desired degradants.[1][5] The goal is to achieve a target degradation of approximately 5-20% of the active ingredient, which is sufficient for method development without completely destroying the sample.[1]

Protocol Causality: The conditions outlined below are chosen based on ICH guidelines to simulate the most common chemical degradation pathways. For instance, acidic and basic conditions promote hydrolysis of labile functional groups like amides, which are present in Safinamide.[6] Hydrogen peroxide is used to induce oxidative degradation.

| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale |

| Acid Hydrolysis | 0.1N - 5N Hydrochloric Acid (HCl) | Reflux at 60-100°C for several hours | To induce acid-catalyzed hydrolysis of the amide bond.[6][7] |

| Base Hydrolysis | 0.1N - 5N Sodium Hydroxide (NaOH) | Reflux at 60-100°C for several hours | To induce base-catalyzed hydrolysis of the amide bond.[6][7] |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room temperature or up to 60°C | To identify potential oxidation products. Safinamide has been shown to form N-oxide and other impurities under oxidative stress.[8][9] |

| Thermal Degradation | Dry Heat | 80°C or higher | To assess the intrinsic thermal stability of the solid-state drug.[2][10] |

| Photolytic Degradation | High-intensity light (e.g., 1.2 million lux hours) and UV light (e.g., 200 watt hours/m²) | Ambient temperature | To evaluate light sensitivity, as per ICH Q1B guidelines. |

Extraction from Solid Dosage Forms (Tablets)

Extracting the API and its degradants from a tablet formulation is typically the most straightforward sample preparation. The primary goal is to efficiently dissolve the compounds of interest while leaving behind the insoluble excipients.

Principle of the Method: This protocol utilizes solvent extraction, where a suitable organic solvent is used to dissolve the API and its impurities. Sonication is employed to provide energy that facilitates the breakdown of the tablet matrix and enhances the dissolution process.

Detailed Protocol: Solvent Extraction of Safinamide Tablets

-

Sample Preparation: Accurately weigh and crush no fewer than 20 tablets to create a fine, homogenous powder. This ensures the sample is representative of the batch.

-

Extraction: Transfer a portion of the powder equivalent to 10 mg of Safinamide into a 10 mL volumetric flask.[11][12]

-

Solvent Addition: Add approximately 7 mL of a suitable solvent (e.g., Methanol or Acetonitrile). Methanol is a common choice due to its polarity and ability to dissolve Safinamide.[11]

-

Sonication: Sonicate the flask for 20 minutes.[11] This step is critical for ensuring the complete extraction of the drug from the powdered matrix.

-

Volume Adjustment: Allow the solution to cool to room temperature and dilute to the 10 mL mark with the same solvent.

-

Filtration: Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove insoluble excipients. This prevents particulates from being injected into the HPLC system, which could cause blockages and damage the column.[11]

-

Analysis: The resulting clear filtrate is now ready for injection into an analytical instrument like an HPLC-UV or LC-MS system.

Workflow Diagram: Tablet Extraction

Caption: Workflow for solvent extraction from tablets.

Extraction from Biological Matrices (Human Plasma)

Analyzing drugs and their metabolites or degradation products in biological fluids like plasma presents a greater challenge due to the complex matrix, which includes proteins, lipids, and salts. These components can interfere with analysis and damage analytical equipment. The primary goal of extraction from plasma is to remove these interferences while achieving high recovery of the target analytes.

Method A: Protein Precipitation (PPT)

Principle: PPT is the simplest method for sample cleanup. It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample.[13] This alters the dielectric constant of the solution, causing proteins to denature, aggregate, and precipitate out of the solution. The analytes of interest remain in the supernatant.

-

Expert Insight: While fast and simple, PPT is a non-selective extraction method. It may not remove other endogenous components like phospholipids, which can lead to significant ion suppression or enhancement in LC-MS analysis (known as matrix effects).[14]

-

Sample Aliquot: In a 1.5 mL centrifuge tube, pipette 100 µL of the plasma sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile.[13] Using a 3:1 ratio of solvent to plasma is common and effective for precipitating the majority of proteins.

-

Vortex: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.[13]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated proteins.[13]

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for analysis.

Method B: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. The target analytes partition into the organic phase, leaving matrix interferences behind in the aqueous phase.

-

Expert Insight: LLE provides a significantly cleaner extract than PPT. The choice of organic solvent is critical. Ethyl acetate has been shown to be an efficient solvent for extracting Safinamide from plasma.[14] Adjusting the pH of the aqueous phase can further optimize extraction efficiency by ensuring the analyte is in a neutral, more organic-soluble state.

-

Sample Aliquot: In a suitable tube, pipette 100 µL of the plasma sample.

-

Solvent Addition: Add 1 mL of ethyl acetate.[14]

-

Vortex: Vortex the tube for 30 seconds to facilitate the transfer of the analyte into the organic phase.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.[14]

-

Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-